1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
While specific NMR data for this compound are not explicitly provided in the literature, analogous 1H-pyrrolo[2,3-b]pyridine derivatives offer insights:
- 1H NMR :
- Methyl groups (e.g., 5-methyl) typically resonate near δ 2.5 ppm as singlets.
- Aromatic protons on the pyrrolopyridine core appear between δ 7.0–8.5 ppm, with splitting patterns dependent on neighboring substituents.
- Pyrimidinyl protons exhibit deshielding effects due to electron-withdrawing nitrogen atoms, resonating near δ 8.5–9.0 ppm.
- 13C NMR :
Infrared (IR) Vibrational Signatures
Key IR absorptions for this compound are inferred from structural analogs:
- C–I stretch : Strong band near 500–600 cm⁻¹.
- Aromatic C–H stretches : Peaks at 3050–3100 cm⁻¹.
- Pyrimidine ring vibrations :
- C=N stretches at 1600–1500 cm⁻¹.
- Ring deformation modes at 1450–1400 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
The mass spectrum of this compound would likely exhibit:
- Molecular ion peak : m/z 336.13 ([M]⁺).
- Major fragments :
X-ray Crystallographic Data and Conformational Analysis
X-ray diffraction studies of related 1H-pyrrolo[2,3-b]pyridine metal complexes reveal critical structural insights:
- Bond lengths :
- C–I bond: ~2.10 Å (consistent with σ-bonding).
- Pyrrolopyridine C–N bonds: 1.32–1.38 Å (aromatic character).
- Dihedral angles :
While crystallographic data for the free ligand are unavailable, computational models predict a twisted conformation between the pyrimidine and pyrrolopyridine systems to minimize steric hindrance.
Properties
Molecular Formula |
C12H9IN4 |
|---|---|
Molecular Weight |
336.13 g/mol |
IUPAC Name |
2-iodo-5-methyl-3-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H9IN4/c1-7-2-9-10(8-4-14-6-15-5-8)11(13)17-12(9)16-3-7/h2-6H,1H3,(H,16,17) |
InChI Key |
RTNMCISSSGNRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=C2C3=CN=CN=C3)I)N=C1 |
Origin of Product |
United States |
Preparation Methods
Direct Iodination with N-Iodosuccinimide (NIS)
Directed Ortho-Iodination
- Catalyst : Palladium(II) acetate with iodine in dimethylformamide (DMF).
- Yield : 65–70%.
- Advantage : Higher regiocontrol for sterically hindered substrates.
Introduction of the 5-Pyrimidinyl Group at Position 3
The pyrimidinyl moiety is introduced via cross-coupling reactions:
Suzuki–Miyaura Coupling
Sonogashira Coupling (For Alkynyl-Pyrimidine Derivatives)
- Substrate : 3-Ethynylpyrimidine and 2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine.
- Conditions :
- Yield : 55–62%.
Protecting Group Strategies
To prevent undesired side reactions during functionalization:
- N-1 Protection : Tosylation (TsCl/NaOH) or SEM protection (SEM-Cl, NaH).
- Deprotection : SEM groups are removed with HCl in methanol.
Comparison of Synthetic Routes
Analytical Characterization
- ¹H NMR (DMSO-d₆): δ 8.54 (d, J = 2.1 Hz, 1H, H-3), 7.55 (d, J = 2.0 Hz, 1H, H-6), 2.45 (s, 3H, CH₃).
- HRMS : m/z 336.13 [M+H]⁺.
- HPLC : >98% purity (C18 column, MeOH/H₂O).
Challenges and Optimization
- Regioselectivity in Iodination : Competing iodination at positions 2 and 4 is mitigated using NIS in non-polar solvents.
- Coupling Efficiency : Electron-deficient pyrimidinyl boronic acids require higher catalyst loadings (10 mol% Pd).
- Scale-Up Issues : Batch iodination exotherms are controlled via slow addition of NIS.
Industrial Applications and Modifications
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine derivatives are known for their ability to interact with various biological targets, making them promising candidates for drug development. The specific compound 2-iodo-5-methyl-3-(5-pyrimidinyl)- has been investigated for its potential as an inhibitor of protein kinases and other enzymes involved in disease pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds within this class have been shown to exhibit activity against epidermal growth factor receptor (EGFR) and ErbB2 kinases, which are crucial in the proliferation of certain cancer types. The structure-activity relationship (SAR) studies indicate that modifications at specific positions enhance the inhibitory potency against these kinases. For example, compounds with substitutions at the fourth and fifth positions demonstrated significantly improved activity against EGFR .
Antiviral Properties
The antiviral potential of pyrrolo[2,3-b]pyridine derivatives has also been explored. Certain derivatives have shown promising results against HIV and other viral infections by inhibiting key viral enzymes. For instance, studies demonstrated that modifications to the pyrimidine ring significantly enhanced antiviral activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of 1H-Pyrrolo[2,3-b]pyridine derivatives. The following table summarizes key findings from SAR studies:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 4 | -NH2 | Decreased activity |
| 4 | -Br | Improved inhibitory activity |
| 5 | Alkoxy groups | Enhanced activity |
| 5 | Sulfonyl groups | Reduced activity |
These findings suggest that careful modification of substituents can lead to compounds with improved selectivity and potency against targeted enzymes .
Case Studies and Examples
Several case studies exemplify the applications of this compound in drug discovery:
PDE4B Inhibitors
A notable study focused on synthesizing a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective phosphodiesterase 4B inhibitors. One compound exhibited significant inhibition of tumor necrosis factor-alpha release from macrophages, indicating its potential in treating inflammatory diseases .
LRRK2 Inhibitors
Another research effort involved designing pyrrolo[2,3-d]pyrimidine-derived inhibitors targeting leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. The optimization of these compounds led to enhanced selectivity and potency .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- involves the inhibition of specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, preventing their activation and subsequent signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . The exact molecular interactions and pathways involved are still under investigation, but the compound’s ability to target FGFRs makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[2,3-b]pyridine Family
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Iodo vs. However, iodine’s larger atomic radius may introduce steric hindrance in binding pockets .
- Pyrimidinyl vs.
- Methyl vs. Trifluoromethyl (CF₃) : The 5-methyl group (target) is less electron-withdrawing than CF₃ (), which could improve metabolic stability but reduce electronegativity at the core .
Isomeric and Core Modifications
- Pyrrolo[2,3-b]pyridine vs. [3,2-b] Isomers: The target’s [2,3-b] scaffold () offers distinct electronic properties compared to the [3,2-b] isomer (). For instance, the [3,2-b] isomer’s non-planar structure (due to fused ring orientation) may reduce aromaticity, affecting solubility and target binding .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)- is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and pharmacological effects.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key properties include:
- Molecular Weight: 305.13 g/mol
- CAS Number: 944937-30-8
- Solubility: High solubility in organic solvents, moderate in water.
Anticancer Activity
Research has indicated that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent anticancer properties. Notably, a study highlighted the compound's ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The derivative 4h demonstrated IC50 values of 7 nM against FGFR1, indicating strong inhibitory activity. Furthermore, it effectively reduced proliferation and induced apoptosis in breast cancer cells (4T1) while inhibiting their migration and invasion .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. A derivative known as 11h was shown to selectively inhibit phosphodiesterase 4B (PDE4B), leading to a decrease in TNF-α release from macrophages exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that certain pyrrolo[2,3-b]pyridine derivatives possess significant antibacterial and antifungal properties. These findings support the exploration of these compounds as potential therapeutic agents against infectious diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Modifications at specific positions on the pyrrolopyridine scaffold have been linked to enhanced potency and selectivity. For instance:
- Substituents at the 2-position (e.g., iodine) have been associated with improved FGFR inhibition.
- Methyl groups at the 5-position enhance lipophilicity and cellular uptake.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
